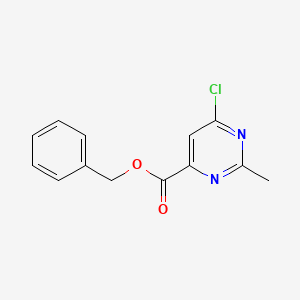
(6-(Indolin-1-yl)-5-methylpyridin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(Indolin-1-yl)-5-methylpyridin-3-yl)methanol is a complex organic compound that features an indoline moiety attached to a pyridine ring, with a methanol group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Indolin-1-yl)-5-methylpyridin-3-yl)methanol typically involves the reaction of indoline with a suitable pyridine derivative under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where indoline is reacted with a halogenated pyridine derivative in the presence of a base and a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield.
化学反应分析
Types of Reactions
(6-(Indolin-1-yl)-5-methylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The indoline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Nitrated or halogenated indoline derivatives.
科学研究应用
(6-(Indolin-1-yl)-5-methylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving indoline and pyridine derivatives.
Industry: It is used in the production of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of (6-(Indolin-1-yl)-5-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The indoline moiety can interact with various enzymes and receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can affect cellular pathways, leading to changes in cell function and behavior.
相似化合物的比较
Similar Compounds
- (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanol
- (6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanol
- (6-(Indolin-1-yl)-3-methylpyridin-3-yl)methanol
Uniqueness
(6-(Indolin-1-yl)-5-methylpyridin-3-yl)methanol is unique due to the specific positioning of the methyl and methanol groups on the pyridine ring. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
属性
分子式 |
C15H16N2O |
|---|---|
分子量 |
240.30 g/mol |
IUPAC 名称 |
[6-(2,3-dihydroindol-1-yl)-5-methylpyridin-3-yl]methanol |
InChI |
InChI=1S/C15H16N2O/c1-11-8-12(10-18)9-16-15(11)17-7-6-13-4-2-3-5-14(13)17/h2-5,8-9,18H,6-7,10H2,1H3 |
InChI 键 |
YMDLSASDNPHUJE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1N2CCC3=CC=CC=C32)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


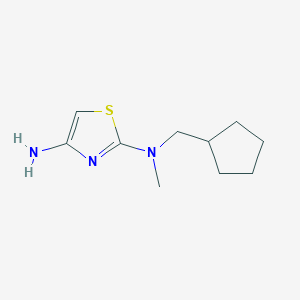
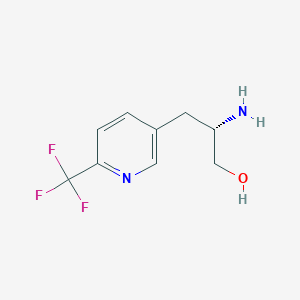
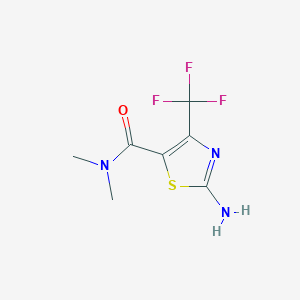
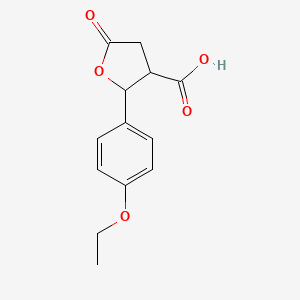
![2-amino-1-[(3S)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11793962.png)
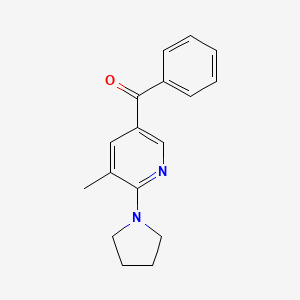


![1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11793983.png)


![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine](/img/structure/B11793996.png)

